4-Ethyloxolan-2-one

Description

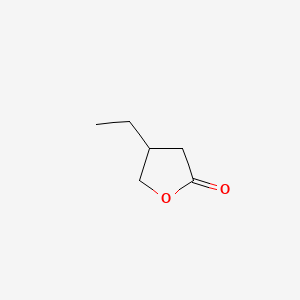

4-Ethyloxolan-2-one, a γ-lactone derivative, features a five-membered oxolane ring with an ethyl substituent at the 4-position and a ketone group at the 2-position. This cyclic ester is of interest in organic synthesis due to its reactivity in ring-opening reactions, which enables applications in polymer chemistry and pharmaceutical intermediates. Its structure imparts moderate lipophilicity and stability compared to unsubstituted γ-butyrolactone, making it a versatile scaffold for functionalization .

Properties

IUPAC Name |

4-ethyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-5-3-6(7)8-4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQZVJSUBKPTHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937018 | |

| Record name | 4-Ethyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16496-51-8 | |

| Record name | 4-Ethyldihydro-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16496-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, dihydro-4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016496518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyloxolan-2-one can be synthesized through several methods. One common method involves the reaction of ethyl bromide with 2(5H)-furanone in the presence of a base . Another method includes the use of diethylzinc and 2(5H)-furanone under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 5-ethyldihydrofuran-2(3H)-one. This process is carried out under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyloxolan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted lactones.

Scientific Research Applications

4-Ethyloxolan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a flavoring agent in food science and is studied for its role in aroma profiles.

Medicine: Research is ongoing into its potential therapeutic applications due to its bioactive properties.

Industry: It is used in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-ethyloxolan-2-one involves its interaction with specific molecular targets. It is known to act as a flavoring agent by binding to olfactory receptors, which are responsible for detecting odors . The pathways involved include the activation of sensory neurons that transmit signals to the brain, resulting in the perception of its characteristic aroma.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4S)-4-Propyloxolan-2-one

The closest structural analog is (4S)-4-Propyloxolan-2-one, which replaces the ethyl group with a propyl substituent. Key differences include:

- Steric Effects : The propyl group introduces greater steric hindrance, which may slow down nucleophilic attacks on the lactone ring compared to the ethyl analog.

Table 1: Hypothetical Physicochemical Properties*

| Property | 4-Ethyloxolan-2-one | (4S)-4-Propyloxolan-2-one |

|---|---|---|

| Molecular Weight (g/mol) | 128.17 | 142.20 |

| Boiling Point (°C) | ~220–230 (est.) | ~235–245 (est.) |

| LogP (Lipophilicity) | ~0.8 | ~1.5 |

| Ring-Opening Reactivity | Moderate | Slightly Reduced |

4-Hydroxyquinolin-2-one Derivatives

Key contrasts include:

- Electronic Effects: The aromatic quinoline ring in 4-hydroxyquinolin-2-ones delocalizes electron density, reducing electrophilicity at the ketone compared to this compound.

- Biological Activity: 4-Hydroxyquinolin-2-ones are studied for antimicrobial and anticancer properties, whereas this compound is primarily a synthetic intermediate .

Cyclopentenone Derivatives (e.g., 3-Ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate)

These compounds () feature a cyclopentene ring with ketone and ester groups. Differences include:

- Ring Strain: The five-membered lactone ring in this compound has lower strain than the cyclopentenone system, leading to distinct reactivity in polymerization.

- Substituent Diversity: Methoxy and acetate groups in cyclopentenones enable diverse functionalization pathways, unlike the simpler ethyl substituent in this compound .

Biological Activity

4-Ethyloxolan-2-one, a five-membered cyclic lactone, is part of a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , and it features a cyclic structure that contributes to its unique biological properties. The lactone ring enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that lactones can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

| Compound | Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Antibacterial | 15.5 |

| Antifungal | 20.3 |

Antioxidant Properties

The compound has also demonstrated antioxidant activity, which is crucial in combating oxidative stress in cells. This property is particularly relevant in the context of diseases such as cancer and neurodegenerative disorders.

Cytotoxic Effects

In vitro studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for various cancer types are summarized below:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 12.0 |

| A549 (Lung) | 18.5 |

| HeLa (Cervical) | 14.8 |

These findings suggest that the compound may induce apoptosis through mechanisms such as activation of caspases and modulation of mitochondrial pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the lactone allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism, thereby disrupting essential biochemical pathways.

- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties may help in scavenging free radicals, reducing oxidative damage to cells.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various lactones, including this compound, demonstrated its effectiveness against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.

- Cancer Cell Studies : Research involving the treatment of cancer cell lines with this compound showed promising results in reducing cell viability and inducing apoptosis, suggesting its potential application in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.